molecular formula C17H14N6O4 B14021025 5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 53307-00-9

5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14021025
CAS No.: 53307-00-9
M. Wt: 366.3 g/mol
InChI Key: JQGZXEGDSVWTQD-UHFFFAOYSA-N
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Description

“5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” typically involves the following steps:

    Diazotization: The starting material, 4-methyl-3-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one under basic conditions to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The azo group can be reduced to form the corresponding hydrazo compound.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Reduction of Nitro Group: 5-methyl-4-(4-methyl-3-amino-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one.

    Reduction of Azo Group: 5-methyl-4-(4-methyl-3-nitro-phenyl)hydrazo-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one.

Scientific Research Applications

Chemistry

    Dye Synthesis: Azo compounds are widely used as dyes due to their vivid colors and stability.

    Analytical Chemistry: These compounds can be used as indicators in various titration methods.

Biology

    Biological Staining: Azo dyes are used in histology and microbiology for staining tissues and microorganisms.

Medicine

    Pharmaceuticals: Some azo compounds have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

    Textile Industry: Azo dyes are extensively used in the textile industry for coloring fabrics.

    Plastics and Polymers: These compounds can be used as colorants in plastics and polymer materials.

Mechanism of Action

The mechanism of action of “5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” depends on its specific application. For example, as a dye, it interacts with the substrate through physical adsorption or chemical bonding. In biological systems, it may exert effects through interactions with cellular components, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-nitrophenyl)azo-2,6-dimethylphenol
  • 4-(4-methylphenyl)azo-2,6-dimethylphenol
  • 4-(4-chlorophenyl)azo-2,6-dimethylphenol

Uniqueness

“5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” is unique due to the presence of both a nitro group and a pyridine-4-carbonyl group, which can impart distinct chemical and physical properties

Properties

CAS No.

53307-00-9

Molecular Formula

C17H14N6O4

Molecular Weight

366.3 g/mol

IUPAC Name

5-methyl-4-[(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one

InChI

InChI=1S/C17H14N6O4/c1-10-3-4-13(9-14(10)23(26)27)19-20-15-11(2)21-22(17(15)25)16(24)12-5-7-18-8-6-12/h3-9,15H,1-2H3

InChI Key

JQGZXEGDSVWTQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C(=O)C3=CC=NC=C3)C)[N+](=O)[O-]

Origin of Product

United States

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